Cardionogen 1

Description

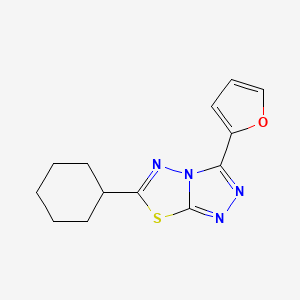

a cardiomyogenic agent; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

6-cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-2-5-9(6-3-1)12-16-17-11(10-7-4-8-18-10)14-15-13(17)19-12/h4,7-9H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTUPSNBTSPBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501165921 | |

| Record name | 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577696-37-8 | |

| Record name | 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577696-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577696378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 577696-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CYCLOHEXYL-3-(2-FURANYL)-1,2,4-TRIAZOLO(3,4-B)(1,3,4)THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698D5VCY7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biphasic Role of Cardionogen 1 in Heart Formation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardionogen 1, a small molecule, has been identified as a potent modulator of cardiomyocyte formation. Its activity is notably biphasic, exerting differential effects on cardiac development depending on the temporal window of application. This technical guide provides an in-depth analysis of the dual role of this compound, its underlying mechanism of action through the Wnt signaling pathway, and detailed protocols for key experiments utilized in its study. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its function in heart formation. This document serves as a critical resource for researchers in cardiology, developmental biology, and for professionals engaged in the discovery and development of novel cardiac therapeutics.

Introduction

The precise regulation of cardiomyocyte proliferation and differentiation is fundamental to embryonic heart development. Dysregulation of these processes can lead to congenital heart defects and is a hallmark of various cardiovascular diseases. Small molecules that can modulate cardiac development are invaluable tools for both dissecting the intricate signaling networks governing cardiogenesis and for identifying potential therapeutic leads. This compound has emerged as one such molecule, demonstrating a remarkable, stage-dependent ability to either promote or inhibit the formation of cardiomyocytes. This biphasic activity underscores the complex and temporally sensitive nature of cardiac development and highlights the potential for targeted therapeutic interventions.

This guide will explore the biphasic nature of this compound, focusing on its interaction with the Wnt/β-catenin signaling pathway. We will present quantitative data from studies in both zebrafish embryos and murine embryonic stem cells, providing a clear picture of its stage-specific effects. Furthermore, detailed experimental protocols are provided to enable the replication and extension of these seminal findings.

The Biphasic Activity of this compound

This compound's effect on heart formation is critically dependent on the developmental stage at which it is administered. Early in development, prior to gastrulation, this compound acts as an inhibitor of cardiomyocyte formation. Conversely, when applied during and after gastrulation, it significantly promotes the generation of cardiomyocytes.

Quantitative Effects of this compound in Zebrafish Embryos

The biphasic nature of this compound has been quantitatively assessed in zebrafish embryos using transgenic lines that express fluorescent reporters in cardiomyocytes, allowing for precise cell counting. The following table summarizes the key findings from these studies.

| Treatment Window (hours post fertilization - hpf) | Average Number of Cardiomyocytes (at 60 hpf) | Effect Compared to Control |

| Control (0.1% DMSO) | 212 ± 5 | - |

| 2 hpf to 5 hpf | 178 ± 3 | Inhibitory |

| 2 hpf to 12 hpf | 219 ± 4 | Neutral |

| 5 hpf to 12 hpf | 245 ± 5 | Promotive |

| 5 hpf to 60 hpf | 305 ± 4 | Strongly Promotive |

| 12 hpf to 60 hpf | 265 ± 5 | Promotive |

Effects of this compound on Murine Embryonic Stem Cells

The bioactivity of this compound is conserved in mammalian systems. Studies using murine embryonic stem (ES) cells have demonstrated its ability to promote cardiac differentiation when applied at the appropriate stage.

| Treatment | Concentration | Outcome |

| This compound | 1 µM and 5 µM | Induces ES cell cardiac differentiation |

| This compound | 0.1 µM | No significant effect |

| This compound (Day 4 to Day 10) | 1 µM | 4.36-fold increase in α-MHC positive cells |

Mechanism of Action: Modulation of Wnt/β-catenin Signaling

The biphasic activity of this compound is intrinsically linked to its role as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is known to have opposing roles in heart development, promoting cardiogenesis before gastrulation and inhibiting it thereafter.[1] this compound's inhibitory effect on Wnt signaling aligns with its observed biphasic effects on heart formation.

This compound has been shown to inhibit Wnt/β-catenin-dependent transcriptional activity in murine ES cells with an EC50 of approximately 23 nM.[1] This inhibition can rescue cardiac deficiencies induced by the overexpression of Wnt8, a key activator of the pathway.[1]

Experimental Protocols

To facilitate further research into the role of this compound and its effects on heart development, this section provides detailed methodologies for key experiments.

Zebrafish Embryo Treatment and Cardiomyocyte Quantification

This protocol outlines the procedure for treating zebrafish embryos with this compound and quantifying the number of cardiomyocytes.

Materials:

-

Wild-type and Tg(cmlc2:DsRed-nuc) zebrafish

-

This compound (stock solution in DMSO)

-

Embryo medium (E3)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium

-

Confocal microscope

Procedure:

-

Set up natural crosses of Tg(cmlc2:DsRed-nuc) zebrafish.

-

Collect embryos and raise them in E3 medium at 28.5°C.

-

Prepare working solutions of this compound in E3 medium from a DMSO stock. A final DMSO concentration of 0.1% should be used for both treated and control groups.

-

At the desired developmental stages (e.g., 2 hpf, 5 hpf, 12 hpf), transfer embryos to the this compound solution or control medium.

-

For pulse treatments, wash the embryos thoroughly with E3 medium at the end of the treatment window and transfer them to fresh E3 medium.

-

Incubate all embryos until 60 hours post fertilization (hpf).

-

At 60 hpf, dechorionate the embryos if necessary and fix them in 4% PFA in PBS overnight at 4°C.

-

Wash the fixed embryos with PBS containing 0.1% Tween-20 (PBST).

-

Mount the embryos in a suitable mounting medium for imaging.

-

Image the hearts of the embryos using a confocal microscope, capturing Z-stacks to visualize all cardiomyocyte nuclei.

-

Count the number of DsRed-positive nuclei in each heart using image analysis software.

Murine Embryonic Stem Cell Cardiac Differentiation and Analysis

This protocol describes the differentiation of murine ES cells into cardiomyocytes and the subsequent analysis of differentiation efficiency by flow cytometry.

Materials:

-

Murine embryonic stem cells (e.g., CGR8)

-

ES cell culture medium and differentiation medium

-

This compound

-

Trypsin-EDTA

-

Fixation and permeabilization buffers for flow cytometry

-

Primary antibody: anti-α-Myosin Heavy Chain (α-MHC)

-

Fluorophore-conjugated secondary antibody

-

Flow cytometer

Procedure:

-

Culture murine ES cells under standard conditions to maintain pluripotency.

-

To induce differentiation, form embryoid bodies (EBs) using the hanging drop method or suspension culture.

-

On day 4 of differentiation, add this compound to the differentiation medium at the desired concentration (e.g., 1 µM).

-

Continue the culture until day 10, changing the medium with fresh this compound every two days.

-

On day 10, harvest the EBs and dissociate them into a single-cell suspension using Trypsin-EDTA.

-

Fix and permeabilize the cells using a commercially available kit or standard laboratory protocols.

-

Incubate the cells with a primary antibody against α-MHC.

-

Wash the cells and incubate with a fluorophore-conjugated secondary antibody.

-

Analyze the percentage of α-MHC positive cells using a flow cytometer.

Whole-Mount In Situ Hybridization for nkx2.5 in Zebrafish Embryos

This protocol details the procedure for detecting the expression of the cardiac progenitor marker nkx2.5 in zebrafish embryos.

Materials:

-

Fixed zebrafish embryos

-

Proteinase K

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled anti-sense RNA probe for nkx2.5

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP developing solution

Procedure:

-

Rehydrate fixed embryos through a methanol/PBST series.

-

Permeabilize the embryos by treating with Proteinase K. The duration of treatment depends on the embryonic stage.

-

Refix the embryos in 4% PFA.

-

Pre-hybridize the embryos in hybridization buffer at 65°C.

-

Hybridize the embryos with the DIG-labeled nkx2.5 probe overnight at 65°C.

-

Perform stringent washes to remove unbound probe.

-

Block the embryos and then incubate with an anti-DIG-AP antibody.

-

Wash to remove unbound antibody.

-

Develop the signal using NBT/BCIP solution until the desired staining intensity is reached.

-

Stop the reaction and store the embryos in PBS.

-

Image the embryos to document the nkx2.5 expression pattern.

Conclusion

This compound serves as a powerful chemical tool for probing the temporal regulation of heart development. Its biphasic activity, mediated through the inhibition of Wnt/β-catenin signaling, provides a compelling example of how the developmental context dictates the outcome of a specific molecular intervention. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the mechanisms of cardiogenesis and to explore the therapeutic potential of modulating Wnt signaling in the context of cardiac regeneration and disease. The continued study of molecules like this compound will undoubtedly deepen our understanding of heart formation and pave the way for novel therapeutic strategies.

References

The Role of Cardionogen 1 in Cardiomyocyte Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardionogen 1, a novel small molecule, has been identified as a potent modulator of cardiac development. This technical guide delves into the function of this compound, focusing on its role in increasing cardiomyocyte numbers through the expansion of cardiac progenitor cells rather than the proliferation of mature cardiomyocytes. The primary mechanism of action involves the targeted inhibition of the canonical Wnt/β-catenin signaling pathway, a critical regulator of cardiogenesis. This document provides a comprehensive overview of the current understanding of this compound, including its biphasic activity, quantitative effects on cardiomyocyte generation, detailed experimental protocols, and a visualization of its underlying signaling pathway.

Introduction

The regenerative capacity of the adult mammalian heart is notoriously limited, primarily due to the low proliferative potential of terminally differentiated cardiomyocytes.[1] This limitation has spurred a search for therapeutic strategies to replenish lost cardiomyocytes following cardiac injury.[2][3][4] One promising approach is the modulation of developmental signaling pathways that govern heart formation. The Wnt/β-catenin signaling pathway is a key regulator of cardiogenesis, exhibiting a biphasic role where its inhibition during specific developmental windows is crucial for cardiomyocyte specification and expansion.[5][6][7]

This compound is a small molecule identified through in vivo screening in zebrafish for its ability to increase heart size.[5] Subsequent studies have revealed that this effect is not due to cardiomyocyte hypertrophy (an increase in cell size) but rather to myocardial hyperplasia (an increase in cell number).[5] Critically, evidence suggests that this compound does not induce the proliferation of existing cardiomyocytes.[5] Instead, it promotes the expansion of cardiac progenitor cells, which then differentiate into new cardiomyocytes.[5] This guide provides an in-depth analysis of the function and mechanism of this compound.

Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling

This compound exerts its effects on cardiomyocyte generation by inhibiting the canonical Wnt/β-catenin signaling pathway.[5] In this pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.[6][7][8] this compound has been shown to inhibit Wnt/β-catenin-dependent transcription.[5]

The timing of Wnt signaling is critical in cardiac development. Early activation is required for mesoderm specification, while subsequent inhibition is necessary for the commitment of cardiac progenitors to the cardiomyocyte lineage.[5][7] this compound's pro-cardiomyogenic effect is observed when administered during and after gastrulation, a period when Wnt signaling needs to be suppressed for proper heart development.[5] Conversely, treatment with this compound before gastrulation inhibits heart formation, consistent with the known requirement for early Wnt signaling.[5] This biphasic activity underscores the targeted nature of this compound's interaction with the Wnt pathway.[5]

Data Presentation: Quantitative Effects of this compound

The effects of this compound on cardiomyocyte number have been quantified in zebrafish embryos. The following table summarizes the key findings.

| Treatment Group | Developmental Window of Treatment | Mean Cardiomyocyte Number (± SEM) | Species/Model | Reference |

| Control | 12 hpf to 60 hpf | 212 ± 5 | Zebrafish Embryo | [5] |

| This compound | 12 hpf to 60 hpf | 265 ± 5 | Zebrafish Embryo | [5] |

hpf: hours post fertilization SEM: standard error of the mean

Additionally, this compound was found to inhibit Wnt/β-catenin signaling in murine embryonic stem cells with an EC50 of approximately 23 nM.[5]

Experimental Protocols

This section outlines the probable methodologies for key experiments involving this compound, based on published research.[5]

Zebrafish Embryo Treatment and Analysis

Objective: To assess the in vivo effect of this compound on cardiomyocyte number.

Protocol:

-

Embryo Collection and Staging: Collect zebrafish embryos (e.g., Tg(cmlc2:DsRed-nuc) line) and stage them to the desired developmental time point (e.g., 12 hours post fertilization). The Tg(cmlc2:DsRed-nuc) line expresses a red fluorescent protein in the nucleus of cardiomyocytes, allowing for easy identification and counting.[5]

-

Compound Treatment: Add this compound to the embryo medium at the desired concentration. A control group with vehicle (e.g., DMSO) should be run in parallel.

-

Incubation: Incubate the embryos under standard conditions until the desired endpoint (e.g., 60 hours post fertilization).

-

Microscopy and Quantification:

-

Anesthetize the embryos and mount them for confocal microscopy.

-

Acquire z-stack images of the heart region.

-

Count the number of DsRed-positive nuclei in the atrium and ventricle using image analysis software.

-

-

Statistical Analysis: Compare the mean cardiomyocyte numbers between the this compound-treated and control groups using an appropriate statistical test (e.g., t-test).

Murine Embryonic Stem Cell (mESC) Cardiac Differentiation

Objective: To evaluate the effect of this compound on the differentiation of mESCs into cardiomyocytes.

Protocol:

-

mESC Culture: Culture mESCs in a pluripotent state.

-

Embryoid Body (EB) Formation: Induce the formation of EBs from mESCs.

-

This compound Treatment: Treat the EBs with this compound at various concentrations during a specific window of differentiation (e.g., day 4 to day 10).[5]

-

Assessment of Differentiation:

-

Fluorescent Reporter Lines: If using a reporter line (e.g., with a fluorescent protein driven by a cardiac-specific promoter), quantify the percentage of fluorescently-labeled cells by flow cytometry or fluorescence microscopy.

-

Immunocytochemistry: Stain the differentiated cells for cardiac-specific markers such as cardiac troponin T (cTnT).

-

Quantitative PCR: Analyze the expression of cardiac-specific genes (e.g., βMHC, αMHC, MLC-2a, MLC2v).[5]

-

Wnt/β-catenin Signaling Assay

Objective: To measure the inhibitory effect of this compound on Wnt/β-catenin signaling.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., mESCs) and transfect with a β-catenin/Tcf-responsive luciferase reporter plasmid.

-

Wnt Stimulation: Stimulate the cells with a Wnt ligand (e.g., Wnt3a) or a GSK-3β inhibitor (e.g., CHIR99021) to activate the pathway.

-

This compound Treatment: Co-treat the cells with varying concentrations of this compound.

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity.

-

Data Analysis: Normalize the luciferase readings and calculate the EC50 value for this compound's inhibition of Wnt signaling.

Conclusion and Future Directions

This compound represents a promising chemical tool for dissecting the role of Wnt signaling in cardiac development and for exploring novel therapeutic strategies for heart regeneration. Its ability to expand the pool of cardiac progenitor cells, leading to an increased number of cardiomyocytes, highlights the potential of targeting developmental pathways.[5] Future research should focus on elucidating the precise molecular target of this compound within the Wnt pathway and evaluating its efficacy and safety in mammalian models of cardiac injury. A deeper understanding of its mechanism will be crucial for its potential translation into a clinical setting for the treatment of heart disease.

References

- 1. Cardiac regeneration based on mechanisms of cardiomyocyte proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Live imaging of adult zebrafish cardiomyocyte proliferation ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The role of Wnt regulation in heart development, cardiac repair and disease: a tissue engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of β-catenin in cardiac diseases [frontiersin.org]

Unraveling the Molecular Interactions of Cardionogen 1 within the Wnt Signaling Cascade

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the molecular targets of Cardionogen 1, a small molecule known to promote cardiomyocyte generation, specifically focusing on its interaction with the Wnt signaling pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound and its Role in Cardiomyogenesis

This compound is a small molecule identified through in vivo screening in zebrafish for its ability to enlarge the developing heart by promoting the formation of cardiomyocytes.[1] Structurally, it is known as 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1][2][3]thiadiazole.[4] this compound has been shown to influence cardiac progenitor cell expansion, a critical process in heart development.[1] Its pro-cardiomyogenic effects are temporally dependent, promoting cardiogenesis after gastrulation while inhibiting it before this developmental stage.[1] This observation led to the investigation of its effects on the Wnt signaling pathway, a key regulator of cardiac development.[1][5][6][7][8]

The Canonical Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway plays a pivotal role in embryonic development, including heart formation.[5][8] The activity of this pathway is tightly regulated and centered around the stability of the protein β-catenin.[2][9]

In the "Off" State (Absence of Wnt Ligand):

-

A "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK-3β), and Casein Kinase 1 (CK1) phosphorylates β-catenin.[2][9]

-

Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP and targeted for proteasomal degradation.[2]

-

Low cytoplasmic levels of β-catenin prevent its translocation to the nucleus.[9]

-

In the nucleus, T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors are bound by the transcriptional repressor Groucho, inhibiting the expression of Wnt target genes.[10]

In the "On" State (Presence of Wnt Ligand):

-

Wnt ligands bind to the Frizzled (Fzd) family of receptors and the co-receptors LRP5/6.[2][11]

-

This binding leads to the recruitment of the Dishevelled (Dvl) protein and the disruption of the destruction complex.[8][10]

-

The inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin.[5]

-

Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[2][5]

-

In the nucleus, β-catenin displaces Groucho and binds to TCF/LEF transcription factors, activating the transcription of target genes such as c-Myc and Cyclin D1.[10][12]

Caption: Canonical Wnt/β-catenin signaling pathway and the proposed point of inhibition by this compound.

Molecular Targets of this compound in the Wnt Pathway

Research indicates that this compound functions as an inhibitor of Wnt/β-catenin-dependent transcription.[1][4] However, its precise molecular target within the pathway remains to be elucidated.

Studies in murine embryonic stem (ES) cells and zebrafish embryos have demonstrated that this compound antagonizes the effects of increased Wnt/β-catenin signaling.[1] For instance, it can rescue cardiomyocyte deficiency induced by the overexpression of Wnt8.[1] Despite its clear inhibitory effect on the pathway's transcriptional output, this compound does not appear to target the core components of the Wnt signaling cascade directly. Notably, in HEK cells, this compound did not inhibit Wnt3a-induced TOPflash activity, a common reporter for pathway activation, under conditions where the known Wnt inhibitor IWR1 was effective.[1] This suggests a selective mechanism of action.

It is hypothesized that this compound may exert its effects through one of the following mechanisms:

-

Inhibition of tissue-specific modifiers: this compound might inhibit specific co-factors or modifiers that are essential for Wnt signaling activity in certain cell types, such as cardiac progenitor cells.[1]

-

Interference with protein-protein interactions: The molecule could disrupt the interaction between core Wnt pathway components and tissue-specific transcription factors that are necessary for the activation of cardiogenic genes.[1]

Further detailed molecular interaction studies are required to identify the specific binding proteins of this compound within the Wnt pathway.[1]

Quantitative Data on this compound Activity

The inhibitory potency of this compound on the Wnt/β-catenin signaling pathway has been quantified in murine embryonic stem cells.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | Wnt/β-catenin-dependent transcription (TOPflash) | Murine ES cells | EC50 | ~23 nM | [1] |

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

Wnt/β-catenin Signaling Reporter Assay (TOPflash Assay)

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Principle: The TOPflash plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a luciferase reporter gene. When the Wnt/β-catenin pathway is active, β-catenin forms a complex with TCF/LEF, leading to the transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the pathway's activity.

Methodology:

-

Cell Culture and Transfection: Murine embryonic stem (ES) cells (e.g., CGR8) are cultured under standard conditions. Cells are co-transfected with the TOPflash reporter plasmid and a control plasmid (e.g., pRL-CMV expressing Renilla luciferase for normalization).

-

Treatment: Transfected cells are treated with a Wnt agonist (e.g., Wnt3a-conditioned medium) to activate the pathway, in the presence of varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

-

Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 24 hours), cells are lysed, and the activities of firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The TOPflash activity is calculated as the ratio of firefly to Renilla luciferase activity. The results are typically expressed as a percentage of the activity observed in the Wnt-stimulated, vehicle-treated control. The EC50 value is determined from the dose-response curve.

Caption: Experimental workflow for the TOPflash reporter assay.

Zebrafish in vivo Heart Size Screen

This in vivo screen was used to identify small molecules that affect cardiomyocyte generation.

Methodology:

-

Transgenic Line: A transgenic zebrafish line expressing a fluorescent protein (e.g., GFP) specifically in the heart is used to visualize cardiac development.

-

Embryo Treatment: Zebrafish embryos are arrayed in multi-well plates and treated with compounds from a small molecule library at a specific developmental stage.

-

Phenotypic Analysis: After a defined period of development, the hearts of the zebrafish embryos are imaged using fluorescence microscopy.

-

Hit Identification: Compounds that cause a significant and reproducible change in heart size (either an increase or decrease) are identified as hits for further investigation.

Murine Embryonic Stem Cell Cardiac Differentiation

This in vitro model is used to assess the effect of compounds on the differentiation of stem cells into cardiomyocytes.

Methodology:

-

Embryoid Body (EB) Formation: Murine ES cells are aggregated to form embryoid bodies, which mimic early embryonic development.

-

Compound Treatment: EBs are treated with this compound or a vehicle control at different stages of differentiation.

-

Assessment of Cardiomyogenesis: The extent of cardiac differentiation is evaluated by:

-

Beating EBs: Observing the appearance and number of spontaneously contracting EBs.

-

Gene Expression Analysis: Using quantitative real-time PCR (qRT-PCR) to measure the expression levels of cardiac-specific markers (e.g., Nkx2.5, GATA4, cardiac troponins).

-

Immunocytochemistry: Staining for cardiac-specific proteins (e.g., sarcomeric α-actinin, cardiac troponin T) to visualize differentiated cardiomyocytes.

-

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the role of Wnt signaling in cardiac development and for identifying potential therapeutic strategies for heart disease. While it is established that this compound inhibits Wnt/β-catenin-dependent transcription, its direct molecular target remains an open question. The current evidence points towards a nuanced mechanism involving the modulation of tissue-specific factors rather than direct inhibition of core pathway components.

Future research efforts should focus on:

-

Affinity-based proteomics: Utilizing techniques such as chemical proteomics to pull down the binding partners of this compound from relevant cell lysates.

-

Computational modeling and docking studies: To predict potential binding sites on known Wnt pathway components and associated proteins.

-

Structural biology: To determine the three-dimensional structure of this compound in complex with its target protein(s) to elucidate the precise mechanism of inhibition.

The identification of the specific molecular target of this compound will not only provide deeper insights into the regulation of the Wnt pathway in cardiogenesis but also pave the way for the rational design of more potent and specific therapeutic agents for cardiac regeneration.

References

- 1. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt Signaling Cascades and Their Role in Coronary Artery Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|577696-37-8|this compound|Wnt/β-catenin;其他疾病 [med-life.cn]

- 4. scbt.com [scbt.com]

- 5. A Wnt- and β-catenin-dependent pathway for mammalian cardiac myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt signaling in cardiac development and heart diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt Signaling in Heart Development and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The role of β-catenin in cardiac diseases [frontiersin.org]

- 10. oncotarget.com [oncotarget.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers [frontiersin.org]

An In-depth Technical Guide to the Structural Analogues Cardionogen-2 and -3: Modulators of Cardiomyogenesis via Wnt/β-Catenin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardionogen-2 and Cardionogen-3 are structurally related small molecules that have emerged as potent modulators of cardiomyocyte differentiation. Identified through in vivo screening in zebrafish, these compounds promote the generation of cardiomyocytes by inhibiting the canonical Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and underlying mechanisms of action of Cardionogen-2 and Cardionogen-3. Detailed experimental protocols for key assays and synthesized quantitative data are presented to facilitate further research and development in the field of cardiac regeneration.

Introduction

The limited regenerative capacity of the adult mammalian heart has spurred the search for novel therapeutic strategies to replace lost or damaged cardiomyocytes. Small molecules that can direct the differentiation of stem and progenitor cells into functional heart muscle offer a promising avenue for cardiac repair. The Cardionogen family of compounds, including Cardionogen-2 and Cardionogen-3, represents a significant discovery in this area. These molecules were identified for their ability to enlarge the embryonic zebrafish heart, a phenotype attributed to an increase in cardiomyocyte number. Subsequent studies have elucidated their mechanism of action, which involves the timely inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cardiogenesis.

Chemical Properties and Synthesis

Cardionogen-2 and Cardionogen-3 belong to the[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole class of heterocyclic compounds.

Cardionogen-2

-

IUPAC Name: 6-(3,4-Dimethoxyphenyl)-3-(2-pyridinyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole[1]

-

Molecular Formula: C₁₆H₁₃N₅O₂S[4]

-

Molecular Weight: 339.37 g/mol [4]

Cardionogen-3

Biological Activity and Mechanism of Action

Cardionogen-2 and -3 exhibit a biphasic effect on cardiogenesis, promoting heart formation when administered after gastrulation and inhibiting it when applied before this developmental stage.[2][5] This temporal specificity is directly linked to their role as inhibitors of the canonical Wnt/β-catenin signaling pathway.

The Wnt/β-catenin pathway is a key regulator of embryonic development, including cell fate decisions in the developing heart. Early activation of this pathway is necessary for mesoderm induction, while its subsequent inhibition is crucial for the specification and differentiation of cardiac progenitor cells into cardiomyocytes. Cardionogen-2 and -3 exert their pro-cardiomyogenic effects by inhibiting this pathway at the later stage, thereby promoting the expansion of cardiac progenitor cells and their differentiation into cardiomyocytes.[2]

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of Cardionogen compounds. It is important to note that some studies refer to "Cardionogen" without specifying the analogue, or use internal compound names such as "CDNG1".

| Compound | Assay | Organism/Cell Type | Endpoint | Value |

| Cardionogen (unspecified) | Wnt/β-catenin Signaling Inhibition | Murine Embryonic Stem Cells | EC₅₀ | ~23 nM |

| CDNG1 (likely a Cardionogen) | Wnt/β-catenin Signaling Inhibition | Murine Embryonic Stem Cells | EC₅₀ | 38 nM[6] |

| Cardionogen (unspecified) | Cardiomyocyte Differentiation | Murine Embryonic Stem Cells | Effective Concentration | 1 µM and 5 µM[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of Cardionogen-2 and -3.

In Vivo Zebrafish Embryo Heart Size Assay

This protocol is designed to assess the effect of small molecules on embryonic heart size in zebrafish.

Materials:

-

Wild-type or transgenic (e.g., Tg(cmlc2:GFP)) zebrafish embryos

-

Embryo medium (E3)

-

96-well plates

-

Test compounds (Cardionogen-2, Cardionogen-3) dissolved in DMSO

-

Microscope with a camera

Procedure:

-

Collect zebrafish embryos at the 1-4 cell stage.

-

At 4 hours post-fertilization (hpf), array individual embryos into the wells of a 96-well plate containing E3 medium.

-

Add the test compounds to the desired final concentration. Include a DMSO vehicle control.

-

Incubate the embryos at 28.5°C.

-

At 48 hpf, visually inspect the embryos under a microscope and capture images of the heart.

-

Measure the surface area of the ventricle as a proxy for heart size using image analysis software.

-

Statistically compare the heart sizes of treated embryos to the vehicle control.

Murine Embryonic Stem Cell (mESC) Cardiomyocyte Differentiation Assay

This protocol describes the differentiation of mESCs into cardiomyocytes and the assessment of the effects of Cardionogen compounds.

Materials:

-

Murine embryonic stem cells (e.g., CGR8)

-

ESC culture medium

-

Differentiation medium (e.g., IMDM with 20% FBS, L-glutamine, transferrin, and 1-thioglycerol)

-

Hanging drop culture plates

-

Gelatin-coated tissue culture plates

-

Test compounds (Cardionogen-2, Cardionogen-3) dissolved in DMSO

-

Antibodies for immunocytochemistry (e.g., anti-cardiac Troponin T)

-

Reagents for quantitative PCR (qPCR)

Procedure:

-

Embryoid Body (EB) Formation:

-

Culture mESCs to confluency.

-

Dissociate the cells and resuspend them in differentiation medium to form hanging drops (e.g., 20 µL drops containing 400 cells).

-

Incubate for 2 days to allow EB formation.

-

-

EB Plating and Differentiation:

-

Collect the EBs and plate them onto gelatin-coated tissue culture plates in differentiation medium.

-

From day 4 of differentiation, treat the EBs with Cardionogen-2 or -3 at various concentrations. Include a DMSO vehicle control.

-

Change the medium every 2 days, replenishing the compounds.

-

-

Assessment of Cardiomyocyte Differentiation:

-

Beating EBs: From day 8 onwards, count the number of spontaneously beating EBs under a microscope.

-

Immunocytochemistry: At day 12, fix the cells and perform immunocytochemistry for cardiac Troponin T to visualize cardiomyocytes.

-

Quantitative PCR: At day 12, extract RNA from the EBs and perform qPCR to quantify the expression of cardiac-specific markers such as Nkx2.5, Gata4, Myh6, and Tnnt2.

-

Wnt/β-Catenin Signaling Luciferase Reporter Assay

This assay quantifies the inhibitory effect of Cardionogen compounds on the Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash/FOPFlash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned medium (or recombinant Wnt3a)

-

Test compounds (Cardionogen-2, Cardionogen-3) dissolved in DMSO

-

Dual-luciferase reporter assay system

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

-

After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.

-

Stimulate the cells with Wnt3a conditioned medium to activate the Wnt/β-catenin pathway.

-

After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

-

Normalize the TOPFlash activity to the Renilla activity.

-

Calculate the dose-dependent inhibition of Wnt signaling and determine the EC₅₀ values for Cardionogen-2 and -3.

Visualizations

Signaling Pathway

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Cardionogen-2 and -3.

Experimental Workflow

References

- 1. Cardionogen 2| CAS 578755-52-9 [dcchemicals.com]

- 2. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardionogen 2 | 578755-52-9 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovering small molecules as Wnt inhibitors that promote heart regeneration and injury repair - PMC [pmc.ncbi.nlm.nih.gov]

Cardionogen 1: A Novel Modulator of Myocardial Hyperplasia via Wnt/β-Catenin Signaling Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardionogen 1, a small molecule identified through in vivo screening in zebrafish, has emerged as a potent inducer of myocardial hyperplasia. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its influence on cardiomyocyte proliferation through the expansion of cardiac progenitor cells. Experimental evidence demonstrates that this compound exerts its effects by inhibiting the canonical Wnt/β-catenin signaling pathway, a critical regulator of cardiac development. This guide summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development efforts in the field of cardiac regeneration.

Introduction

The adult mammalian heart has a limited capacity for regeneration following injury, primarily due to the low proliferative potential of mature cardiomyocytes. Myocardial hyperplasia, the increase in cardiomyocyte number, is a key therapeutic goal for restoring cardiac function after events such as myocardial infarction. This compound is a novel compound that has been shown to enlarge the size of the developing heart by promoting myocardial hyperplasia.[1] This effect is not due to cardiomyocyte hypertrophy (an increase in cell size), but rather to a genuine increase in the number of cardiac cells.[1] The primary mechanism underlying this observation is the expansion of cardiac progenitor cells, which subsequently differentiate into cardiomyocytes.[1]

Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling

This compound's pro-hyperplastic activity is attributed to its inhibitory effect on the canonical Wnt/β-catenin signaling pathway.[1] This pathway is a highly conserved signaling cascade that plays a crucial, yet stage-dependent, role in heart development. During early embryonic development (pre-gastrulation), Wnt/β-catenin signaling is required for the specification of cardiac mesoderm.[2][3] However, during and after gastrulation, sustained Wnt/β-catenin activation inhibits cardiomyocyte differentiation and proliferation.[1][2]

This compound acts as an antagonist of Wnt/β-catenin-dependent transcription.[1] By inhibiting this pathway at the appropriate developmental window, this compound promotes the expansion of cardiac progenitor cells, leading to an overall increase in cardiomyocyte number.[1] This targeted inhibition allows for the controlled proliferation of cardiac precursors without disrupting earlier crucial developmental events.

Signaling Pathway Diagram

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Effect on Myocardial Hyperplasia

The effects of this compound on cardiomyocyte number have been quantified in zebrafish embryos. The following tables summarize the key findings.

Table 1: Effect of this compound Treatment on Cardiac Cell Number in Zebrafish Embryos

| Treatment Group | Mean Cardiac Cell Number (± SEM) |

| Control (DMSO) | 212 ± 5 |

| This compound (5 hpf - 12 hpf) | 245 ± 5 |

| This compound (5 hpf - 60 hpf) | 305 ± 4 |

Data from studies on Tg(cmlc2:EGFP) zebrafish embryos, with cell counts performed at 60 hours post-fertilization (hpf).[1]

Table 2: Timing-Dependent Effects of this compound on Cardiomyocyte Generation

| Treatment Window (hpf) | Mean Cardiac Cell Number (± SEM) | Outcome Compared to Control |

| 2 - 5 | 178 ± 3 | Inhibition |

| 2 - 12 | 219 ± 4 | Recovery to normal |

| 5 - 12 | 245 ± 5 | Promotion |

| 5 - 60 | 305 ± 4 | Strong Promotion |

hpf: hours post-fertilization. Control cell number at 60 hpf was 212 ± 5.[1]

Experimental Protocols

In Vivo Small Molecule Screen in Zebrafish

This protocol outlines the methodology used to identify this compound from a small molecule library based on its effect on heart size in zebrafish embryos.

Experimental Workflow Diagram

Caption: Workflow for in vivo small molecule screening in zebrafish.

Methodology:

-

Embryo Collection and Plating: Transgenic zebrafish embryos, such as Tg(cmlc2:EGFP) which express Green Fluorescent Protein in cardiomyocytes, are collected and arrayed into 96-well plates at a density of 3-5 embryos per well in embryo medium.

-

Compound Addition: Small molecules from a chemical library are added to each well at a final concentration typically ranging from 1 to 10 µM. A DMSO control is run in parallel.

-

Incubation: The plates are incubated at 28.5°C for a specified period, for instance, from 5 hours post-fertilization (hpf) to 48 or 60 hpf.

-

Phenotypic Screening: Embryos are visually screened under a fluorescence microscope to identify compounds that cause a significant change in heart size compared to the control group.

-

Hit Validation and Secondary Assays: Putative "hit" compounds are re-tested to confirm their activity. Secondary assays, such as cardiomyocyte counting and proliferation assays (e.g., using anti-phospho-histone H3 antibody), are performed to characterize the cellular basis of the observed phenotype.

Cardiomyocyte Differentiation of Murine Embryonic Stem (ES) Cells

This protocol describes the differentiation of murine ES cells into cardiomyocytes to assess the in vitro effects of this compound.

Methodology:

-

ES Cell Culture: Murine ES cells are cultured on gelatin-coated plates in a standard ES cell medium supplemented with LIF to maintain pluripotency.

-

Embryoid Body (EB) Formation: To initiate differentiation, ES cells are dissociated and cultured in suspension in differentiation medium without LIF to allow the formation of embryoid bodies.

-

Cardiomyocyte Differentiation Induction: EBs are plated on gelatin-coated tissue culture plates. At specific time points during differentiation (e.g., day 4 to day 10), the medium is supplemented with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 5 µM) or a vehicle control.

-

Assessment of Differentiation: The efficiency of cardiomyocyte differentiation is assessed at a later time point (e.g., day 12) by observing the appearance of spontaneously beating areas and by using fluorescent reporter lines (e.g., ES cells expressing a fluorescent protein under the control of a cardiac-specific promoter) followed by quantification using fluorescence microscopy or flow cytometry.

Conclusion and Future Directions

This compound represents a promising chemical tool for dissecting the molecular mechanisms of cardiac development and regeneration. Its ability to promote myocardial hyperplasia by expanding cardiac progenitor cells through the targeted inhibition of Wnt/β-catenin signaling highlights a viable strategy for therapeutic intervention in heart disease. Future research should focus on optimizing the delivery and timing of this compound or its analogs in in vivo models of cardiac injury to assess its regenerative potential. Furthermore, a deeper understanding of the downstream targets of the Wnt/β-catenin pathway that are modulated by this compound will be crucial for the development of more specific and potent therapies for stimulating heart muscle repair.

References

Methodological & Application

Application Notes and Protocols for CardioRegenX in Zebrafish Heart Regeneration Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adult zebrafish possesses a remarkable capacity to regenerate its heart after injury, a trait largely absent in mammals. This regenerative process involves the proliferation of pre-existing cardiomyocytes to replace lost tissue, offering a powerful model for identifying therapeutic strategies to enhance cardiac repair in humans. Chemical screening in zebrafish has emerged as a valuable tool for discovering small molecules that can modulate this intricate process.

These application notes provide a comprehensive overview and detailed protocols for studying the effects of a novel hypothetical small molecule, CardioRegenX , on zebrafish heart regeneration. The methodologies described herein are based on established principles and techniques in the field and are intended to serve as a guide for researchers investigating pro-regenerative compounds.

Mechanism of Action (Hypothetical)

CardioRegenX is a potent small molecule agonist of the Neuregulin 1 (Nrg1) signaling pathway. Nrg1 is a critical factor for cardiomyocyte proliferation and heart development. In the context of zebrafish heart regeneration, the Nrg1 receptor, ErbB2, is activated in cardiomyocytes, leading to their re-entry into the cell cycle and subsequent proliferation. CardioRegenX is designed to mimic the action of Nrg1, thereby enhancing the endogenous regenerative response.

Signaling Pathway Diagram

Application Notes and Protocols for Cardionogen 1 Treatment of Murine Embryonic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardionogen 1 is a small molecule that has been identified as a potent inducer of cardiomyocyte differentiation from murine embryonic stem cells (mESCs). Its mechanism of action involves the timely inhibition of the canonical Wnt/β-catenin signaling pathway, a critical regulator of cardiac lineage specification. By modulating this pathway, this compound promotes the efficient generation of functional cardiomyocytes, offering a valuable tool for studies in cardiac development, disease modeling, and drug discovery. These application notes provide a comprehensive overview of the treatment of mESCs with this compound, including detailed experimental protocols, quantitative data on its effects, and a visualization of the underlying signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on cardiomyocyte differentiation from mESCs.

Table 1: Effect of this compound on Cardiac-Specific Gene Expression

| Gene | Treatment | Fold Change in Expression (vs. DMSO control) |

| β-Myosin Heavy Chain (βMHC) | 1 µM this compound (Day 4-10) | ~8 |

| α-Myosin Heavy Chain (αMHC) | 1 µM this compound (Day 4-10) | ~6 |

| Myosin Light Chain-2a (MLC-2a) | 1 µM this compound (Day 4-10) | ~7 |

| Myosin Light Chain-2v (MLC-2v) | 1 µM this compound (Day 4-10) | ~5 |

Data is derived from real-time PCR analysis at day 12 of differentiation. The expression levels in DMSO-treated control cells were set to 1.[1]

Table 2: Effect of this compound on Cardiomyocyte Population

| Assay | Treatment | Result |

| Flow Cytometry (Sarcomeric α-Actinin) | 1 µM this compound (Day 4-10) | 4.36-fold increase in cardiomyocyte content (from 0.83 ± 0.06% to 3.62 ± 0.09%) |

Analysis was performed at day 12 of differentiation.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for inducing cardiomyocyte differentiation.

Caption: this compound inhibits the Wnt/β-catenin pathway, promoting cardiomyocyte differentiation.

Caption: Experimental workflow for this compound-induced cardiomyocyte differentiation of mESCs.

Experimental Protocols

Murine Embryonic Stem Cell (mESC) Maintenance

Materials:

-

mESCs (e.g., CGR8 line)

-

DMEM (high glucose, with L-glutamine and sodium pyruvate)

-

Fetal Bovine Serum (FBS), ES-cell qualified

-

Penicillin-Streptomycin (100x)

-

Non-Essential Amino Acids (NEAA, 100x)

-

2-Mercaptoethanol (1000x)

-

Leukemia Inhibitory Factor (LIF)

-

Trypsin-EDTA (0.25%)

-

Gelatin (0.1% in PBS)

-

Mitomycin C-inactivated mouse embryonic fibroblasts (MEFs) (for feeder-dependent culture)

-

Tissue culture plates

Protocol (Feeder-dependent):

-

Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C.

-

Plate mitomycin C-inactivated MEFs onto the gelatin-coated plates.

-

The next day, thaw or passage mESCs onto the MEF feeder layer.

-

Culture mESCs in mESC medium (DMEM, 15% FBS, 1x Penicillin-Streptomycin, 1x NEAA, 1x 2-Mercaptoethanol, 1000 U/mL LIF).

-

Change the medium daily.

-

Passage the cells every 2-3 days when colonies become large and start to touch. To passage, aspirate the medium, wash with PBS, and add 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C. Neutralize with mESC medium and re-plate onto freshly prepared MEF feeder plates.

Embryoid Body (EB) Formation for Cardiac Differentiation

Materials:

-

mESCs

-

Differentiation medium (IMDM, 20% FBS, 1x Penicillin-Streptomycin, 1x NEAA, 0.1 mM 2-Mercaptoethanol)

-

Non-adherent petri dishes

Protocol (Hanging Drop Method):

-

Day 0: Prepare a single-cell suspension of mESCs by trypsinization.

-

Resuspend the cells in differentiation medium to a concentration of 2 x 10^4 cells/mL.

-

Pipette 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish.

-

Invert the lid and place it over the bottom of the dish containing a small amount of PBS to maintain humidity.

-

Incubate at 37°C in a 5% CO2 incubator. EBs will form within the drops.

-

Day 2: Gently wash the EBs from the lid with differentiation medium and transfer them to a non-adherent petri dish for suspension culture.

This compound Treatment

Materials:

-

EBs in suspension culture

-

This compound (stock solution in DMSO)

-

Differentiation medium

Protocol:

-

Day 4: Transfer the EBs to a new non-adherent petri dish.

-

Replace the medium with fresh differentiation medium containing either 1 µM or 5 µM this compound. A DMSO vehicle control should be run in parallel.

-

Day 6, 8: Change the medium with fresh differentiation medium containing the respective concentration of this compound or DMSO.

-

Day 10: The treatment period ends. Replace the medium with fresh differentiation medium without this compound.

-

Continue to culture the EBs, changing the medium every two days. Beating cardiomyocytes can typically be observed from day 8-10 onwards.

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

Materials:

-

EBs (Day 12)

-

TRIzol reagent or other RNA isolation kit

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Primers for cardiac-specific genes (e.g., βMHC, αMHC, MLC-2a, MLC-2v) and a housekeeping gene (e.g., GAPDH)

-

RT-qPCR instrument

Protocol:

-

RNA Isolation: Collect EBs at day 12 of differentiation. Isolate total RNA using TRIzol reagent or a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

RT-qPCR: Perform RT-qPCR using SYBR Green master mix and primers for the target genes.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO control group.

Immunofluorescence Staining for Cardiac Troponin T (cTnT)

Materials:

-

Differentiated EBs (Day 12)

-

Gelatin-coated coverslips or chamber slides

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-cardiac Troponin T (cTnT)

-

Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Day 10: Plate EBs onto gelatin-coated coverslips or chamber slides and allow them to attach and grow for 2 days.

-

Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% goat serum in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-cTnT antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash three times with PBS, mount the coverslip onto a slide with mounting medium, and visualize using a fluorescence microscope.

Conclusion

This compound provides a reliable and efficient method for directing the differentiation of murine embryonic stem cells into cardiomyocytes. By following the protocols outlined in these application notes, researchers can generate cardiomyocyte populations for a variety of applications, from fundamental studies of heart development to the development of novel cardiac therapies. The provided quantitative data serves as a benchmark for expected outcomes, and the visualized pathways and workflows offer a clear understanding of the experimental process.

References

Optimal Concentration of Cardionogen 1 for In Vitro Cardiomyocyte Differentiation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardionogen 1 is a small molecule that has been identified as a potent modulator of cardiomyocyte generation. It functions by inhibiting the canonical Wnt/β-catenin signaling pathway, a crucial pathway in cardiac development. The temporal modulation of Wnt signaling is critical for the efficient differentiation of pluripotent stem cells into cardiomyocytes. Early activation of the pathway is required for mesoderm specification, while subsequent inhibition is necessary for cardiac lineage commitment. This compound provides a valuable tool for researchers studying cardiac development, disease modeling, and for the development of regenerative therapies. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro studies.

Data Presentation

The following table summarizes the quantitative data on the effective concentrations of this compound from in vitro studies.

| Cell Type | Assay | Effective Concentration Range | Optimal Concentration (Reported) | EC50 | Notes |

| Murine Embryonic Stem Cells (mESCs) | Cardiomyocyte Differentiation | 1 µM - 5 µM | 1 µM and 5 µM | Not Reported for differentiation | Concentrations below 0.1 µM were found to be ineffective in inducing cardiomyocyte differentiation. Treatment was applied from day 4 to day 10 of the differentiation protocol.[1] |

| Murine Embryonic Stem Cells (mESCs) | Wnt/β-catenin Signaling Inhibition | Not Reported for full range | Not Applicable | ~23 nM | This EC50 value is for the inhibition of Wnt/β-catenin-dependent transcription, which is the mechanism of action for this compound.[1] |

| Human Pluripotent Stem Cells (hPSCs) | Cardiomyocyte Differentiation | Not Specifically Reported | Requires Empirical Determination | Not Reported | While direct studies on this compound with hPSCs are not widely published, protocols for cardiomyocyte differentiation from hPSCs often involve Wnt pathway inhibition during a similar developmental window as with mESCs. |

Signaling Pathway

This compound promotes cardiomyocyte differentiation by inhibiting the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.

Experimental Protocols

Protocol 1: Cardiomyocyte Differentiation of Murine Embryonic Stem Cells (mESCs) using this compound

This protocol is adapted from the findings of studies on this compound with mESCs.[1]

Materials:

-

Murine Embryonic Stem Cells (e.g., D3 or R1 lines)

-

DMEM (high glucose) supplemented with 15% FBS, 2 mM L-glutamine, 1% non-essential amino acids, 0.1 mM β-mercaptoethanol, and 1000 U/mL LIF

-

Hanging drop plates or low-attachment plates for embryoid body (EB) formation

-

Differentiation medium: IMDM supplemented with 20% FBS, 2 mM L-glutamine, and 0.1 mM β-mercaptoethanol

-

This compound (stock solution in DMSO)

-

Gelatin-coated tissue culture plates

-

PBS (Phosphate Buffered Saline)

-

Trypsin-EDTA

Procedure:

-

mESC Culture: Culture mESCs on gelatin-coated plates in the presence of LIF to maintain pluripotency.

-

Embryoid Body (EB) Formation (Day 0):

-

Harvest mESCs and resuspend in differentiation medium without LIF.

-

Form EBs by either the hanging drop method (e.g., 400 cells per 20 µL drop) or by plating on low-attachment dishes.

-

-

EB Culture (Day 0 - 4): Culture EBs in suspension for 4 days. Change the medium every 2 days.

-

This compound Treatment (Day 4 - 10):

-

On day 4, plate the EBs onto gelatin-coated tissue culture plates.

-

Add differentiation medium containing this compound at the desired final concentration (e.g., 1 µM or 5 µM). A vehicle control (DMSO) should be run in parallel.

-

Culture the cells for an additional 6 days, changing the medium with freshly added this compound every 2 days.

-

-

Assessment of Cardiomyocyte Differentiation (Day 10 onwards):

-

Observe the cultures for the appearance of spontaneously beating areas, typically starting around day 8-10.

-

At day 12 or later, harvest the cells for analysis of cardiac-specific markers such as cardiac troponin T (cTnT), α-myosin heavy chain (α-MHC), and NKX2.5 by immunofluorescence staining or qRT-PCR.

-

Protocol 2: General Workflow for Optimizing this compound Concentration in a New Cell Line

This protocol provides a general framework for determining the optimal concentration of this compound for any pluripotent stem cell line.

Procedure:

-

Initial Dose-Response Screening:

-

Based on the known EC50 of ~23 nM and effective concentrations in mESCs (1-5 µM), select a wide range of this compound concentrations for initial screening. A logarithmic scale is recommended (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).

-

Perform the cardiomyocyte differentiation protocol for your specific cell line, applying the different concentrations of this compound during the appropriate window for Wnt inhibition (typically after mesoderm induction).

-

-

Assess Cell Viability/Toxicity:

-

At the end of the treatment period, assess cell viability using a standard assay (e.g., MTT, MTS, or a live/dead staining kit) to identify any cytotoxic concentrations.

-

-

Analyze Cardiomyocyte Marker Expression:

-

Quantify the efficiency of cardiomyocyte differentiation for each concentration. This can be done by:

-

Flow cytometry: Staining for a cardiac-specific marker like cTnT.

-

qRT-PCR: Measuring the expression levels of key cardiac genes (e.g., TNNT2, NKX2-5, MYH6).

-

Immunofluorescence: Visualizing and quantifying the percentage of cTnT-positive cells.

-

-

-

Functional Assessment:

-

Observe the cultures for the presence and extent of spontaneously beating areas.

-

For more quantitative functional analysis, consider techniques like calcium imaging to assess calcium transient characteristics.

-

-

Fine-Tuning Concentration Range:

-

Based on the results from the initial screen, select a narrower range of concentrations around the most effective and non-toxic doses for a second round of optimization.

-

-

Validate Optimal Concentration:

-

Perform multiple independent experiments using the determined optimal concentration to ensure reproducibility.

-

Conclusion

This compound is a valuable small molecule for inducing cardiomyocyte differentiation in vitro through the inhibition of the Wnt/β-catenin pathway. For murine embryonic stem cells, concentrations between 1 µM and 5 µM have been shown to be effective. For other cell types, such as human pluripotent stem cells, a systematic optimization of the concentration is recommended to achieve the highest efficiency of differentiation. The protocols and workflows provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies.

References

Application of Cardionogen 1 in Cardiac Tissue Engineering: A Detailed Guide

Introduction

Cardionogen 1 is a small molecule that has emerged as a significant modulator of cardiogenesis, offering a valuable tool for researchers in cardiac tissue engineering and drug development. This document provides detailed application notes and protocols for the use of this compound in promoting cardiomyocyte differentiation from pluripotent stem cells. This compound functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical regulator of heart development.[1][2] Its application is stage-specific, highlighting the temporal importance of Wnt signaling in cardiac lineage specification.[1] When applied during the appropriate window of differentiation, this compound promotes the expansion of cardiac progenitor cells, leading to an increased yield of functional cardiomyocytes.[1]

Mechanism of Action: Wnt/β-catenin Signaling Inhibition

This compound exerts its pro-cardiomyogenic effects by inhibiting the Wnt/β-catenin signaling pathway.[1] In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes. The Wnt/β-catenin pathway plays a biphasic role in cardiac development, where early activation is necessary for mesoderm induction, and subsequent inhibition is crucial for the specification and differentiation of cardiac progenitors.[3][4][5] this compound acts during the later phase, inhibiting Wnt/β-catenin-dependent transcription and thereby promoting the commitment of mesodermal cells to the cardiac lineage.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the application of this compound in cardiomyocyte differentiation experiments.

Table 1: Effective Concentrations of this compound

| Parameter | Cell Type | Value | Reference |

| EC50 (Wnt/β-catenin Inhibition) | Murine Embryonic Stem Cells | ~23 nM | [1] |

| Effective Concentration (Cardiomyocyte Differentiation) | Murine Embryonic Stem Cells | 1 µM - 5 µM | [1] |

| Ineffective Concentration (Cardiomyocyte Differentiation) | Murine Embryonic Stem Cells | 0.1 µM | [1] |

Table 2: Effects of this compound on Cardiac Marker Expression in Murine Embryonic Stem Cells

| Treatment Condition | Gene Marker | Outcome | Reference |

| Day 4-10 Treatment (1-5 µM) | βMHC, αMHC, MLC-2a, MLC-2v | Significantly Increased Expression | [1] |

| Day 0-4 Treatment | βMHC, αMHC, MLC-2a, MLC-2v | Down-regulated Expression | [1] |

| This compound Treatment | nkx2.5 | Marked Increase in Expression | [1] |

Experimental Protocols

This section provides a detailed protocol for the differentiation of murine embryonic stem (ES) cells into cardiomyocytes using this compound. This protocol is based on the findings that this compound is most effective when applied after the initial stages of germ layer specification.

Protocol 1: Cardiomyocyte Differentiation from Murine ES Cells using this compound

Materials:

-

Murine Embryonic Stem (ES) cells (e.g., DsRed-expressing line for visualization)

-

ES cell culture medium

-

Differentiation medium (e.g., IMDM supplemented with 20% FBS, L-glutamine, penicillin/streptomycin, and 1-thioglycerol)

-

This compound (stock solution in DMSO)

-

Tissue culture plates

-

Hanging drop culture plates or non-adherent plates for embryoid body (EB) formation

Experimental Workflow Diagram:

Procedure:

-

ES Cell Culture: Maintain murine ES cells in an undifferentiated state on a feeder layer of mouse embryonic fibroblasts (MEFs) or in a feeder-free system with appropriate media.

-

Embryoid Body (EB) Formation (Day 0):

-

Dissociate undifferentiated ES cells into a single-cell suspension.

-

Initiate EB formation using the hanging drop method (e.g., 400 cells per 20 µL drop) or by plating cells in non-adherent culture dishes.

-

Culture EBs in differentiation medium without any small molecules for the first 4 days.

-

-

This compound Treatment (Day 4 - Day 10):

-

On day 4, collect the EBs and plate them onto gelatin-coated tissue culture plates.

-

Replace the differentiation medium with fresh medium containing this compound at a final concentration of 1 µM or 5 µM.[1]

-

Replenish the medium with this compound every two days until day 10.

-

-

Observation of Beating Cardiomyocytes (Day 10 onwards):

-

Starting from day 10, monitor the EBs for the appearance of spontaneously contracting areas. If using a fluorescent reporter line, cardiomyocyte differentiation can be visualized by fluorescence microscopy.

-

-

Analysis of Cardiomyocyte Differentiation:

-

Quantitative PCR (qPCR): At various time points (e.g., day 12), harvest RNA from the differentiated cells to analyze the expression of cardiac-specific markers such as Nkx2-5, βMHC, αMHC, MLC-2a, and MLC-2v.[1]

-

Immunocytochemistry: Fix the cells and perform immunofluorescence staining for cardiac proteins like cardiac troponin T (cTnT) and α-actinin to visualize the sarcomeric structure of the differentiated cardiomyocytes.

-

Flow Cytometry: Quantify the percentage of cardiomyocytes by staining for intracellular cardiac-specific markers.

-

Logical Relationship Diagram:

Troubleshooting and Considerations

-

Toxicity: Monitor cell viability during this compound treatment. If significant cell death is observed, consider optimizing the concentration and treatment duration.

-

Variability: The efficiency of cardiomyocyte differentiation can vary between different pluripotent stem cell lines. It is recommended to optimize the protocol for each specific cell line.

-

Timing is Critical: The biphasic role of Wnt signaling in cardiogenesis means that the timing of this compound application is crucial for its pro-cardiomyogenic effect.[1] Application during the initial stages of differentiation (Day 0-4) may inhibit cardiomyocyte formation.[1]

Conclusion

This compound is a potent small molecule for enhancing the generation of cardiomyocytes from pluripotent stem cells in vitro. Its mechanism of action through the stage-specific inhibition of the Wnt/β-catenin pathway provides a targeted approach to direct cell fate towards the cardiac lineage. The protocols and data presented here offer a comprehensive guide for researchers and professionals in cardiac tissue engineering to effectively utilize this compound in their studies, with the potential to advance cardiovascular disease modeling, drug screening, and regenerative medicine strategies.

References

- 1. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt/β-catenin signaling in heart regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Endogenous Wnt/β-Catenin Signaling Is Required for Cardiac Differentiation in Human Embryonic Stem Cells | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Delivery of Cardionogen 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the in vivo delivery of Cardionogen 1 in animal models, particularly in the context of cardiac regeneration research. The information is compiled for use by researchers and professionals in the field of drug development and cardiovascular biology.

Introduction to this compound